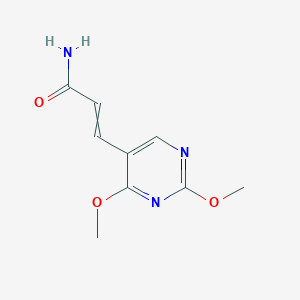![molecular formula C17H25NOSi B12555822 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline CAS No. 193344-81-9](/img/structure/B12555822.png)
4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline as the core structure.
Silylation: The trimethylsilyl group is introduced via silylation using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the quinoline ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The trimethylsilyl group can be a protecting group, influencing the reactivity of the quinoline core.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-[(Trimethylsilyl)oxy]quinoline: Lacks the 2,2-dimethylpropyl group.
4-(2,2-Dimethylpropyl)quinoline: Lacks the trimethylsilyl group.
Uniqueness
4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline is unique due to the presence of both the 2,2-dimethylpropyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
193344-81-9 |
|---|---|
分子式 |
C17H25NOSi |
分子量 |
287.5 g/mol |
IUPAC名 |
[4-(2,2-dimethylpropyl)quinolin-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C17H25NOSi/c1-17(2,3)12-13-11-16(19-20(4,5)6)18-15-10-8-7-9-14(13)15/h7-11H,12H2,1-6H3 |
InChIキー |
LWZWOERVCYAPAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC(=NC2=CC=CC=C21)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

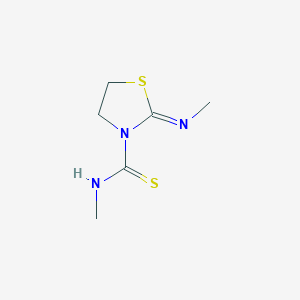
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
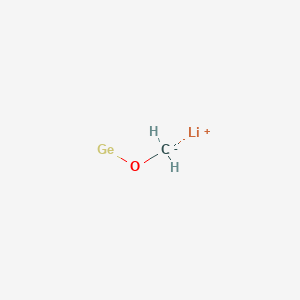

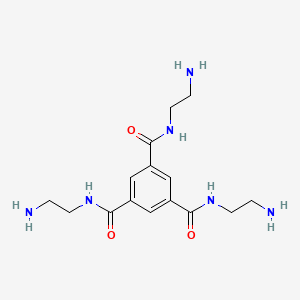
![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
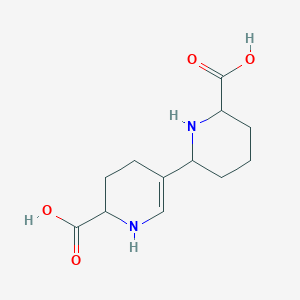
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
